molecular formula C15H17BrSi B11943772 [3-(3-Bromophenyl)phenyl]-trimethylsilane

[3-(3-Bromophenyl)phenyl]-trimethylsilane

Cat. No.: B11943772
M. Wt: 305.28 g/mol
InChI Key: QWRPTXCZXIXGHH-UHFFFAOYSA-N
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Description

[3-(3-Bromophenyl)phenyl]-trimethylsilane is an organosilicon compound characterized by the presence of a bromophenyl group attached to a phenyl ring, which is further bonded to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Bromophenyl)phenyl]-trimethylsilane typically involves the reaction of 3-bromophenylboronic acid with phenyltrimethylsilane under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Bromophenyl)phenyl]-trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include azido- or thiophenyl derivatives.

    Oxidation Reactions: Products include quinones or other oxidized phenyl derivatives.

    Reduction Reactions: Products include phenylsilane derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Bromophenyl)phenyl]-trimethylsilane is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. The bromophenyl group can be functionalized to introduce various pharmacophores, making it a valuable intermediate in drug discovery and development .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s ability to undergo various chemical modifications allows for the design of molecules with specific biological activities, such as anticancer or antimicrobial properties .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can improve the mechanical and thermal properties of the resulting materials .

Mechanism of Action

The mechanism of action of [3-(3-Bromophenyl)phenyl]-trimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. The trimethylsilane group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes .

Comparison with Similar Compounds

Similar Compounds

    [3-(3-Bromophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine: This compound shares a similar bromophenyl group but has a triazine core instead of a trimethylsilane group.

    (3-Bromophenyl)triphenylsilane: This compound has a triphenylsilane group instead of a trimethylsilane group.

    4-amino-6-(3-(3-bromophenyl)phenyl)-5-cyano-7-(β-L-xylofuranose)pyrrolo[2,3-d]pyrimidine: This compound contains a bromophenyl group but has a more complex pyrrolo[2,3-d]pyrimidine structure.

Uniqueness

[3-(3-Bromophenyl)phenyl]-trimethylsilane is unique due to its combination of a bromophenyl group and a trimethylsilane group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H17BrSi

Molecular Weight

305.28 g/mol

IUPAC Name

[3-(3-bromophenyl)phenyl]-trimethylsilane

InChI

InChI=1S/C15H17BrSi/c1-17(2,3)15-9-5-7-13(11-15)12-6-4-8-14(16)10-12/h4-11H,1-3H3

InChI Key

QWRPTXCZXIXGHH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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